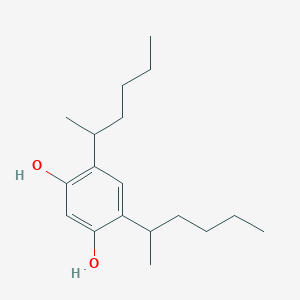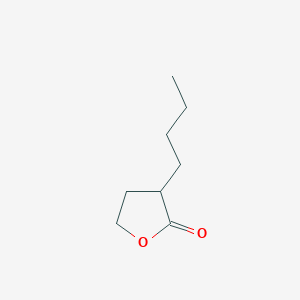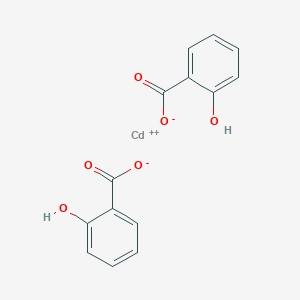
3,4-Dimethyloctane
Overview
Description
3,4-Dimethyloctane: is a branched alkane with the molecular formula C10H22 . It is a hydrocarbon consisting of a chain of eight carbon atoms with two methyl groups attached to the third and fourth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethyloctane can be synthesized through various methods, including the alkylation of octane with methyl groups. One common approach involves the use of Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller ones and then rearranging them to form branched alkanes like this compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyloctane primarily undergoes reactions typical of alkanes, such as:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Breaks down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and UV light.
Cracking: Requires high temperature and pressure, often in the presence of a catalyst.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Haloalkanes (e.g., 3-chloro-4-methyloctane).
Cracking: Smaller hydrocarbons such as butane and ethylene.
Scientific Research Applications
3,4-Dimethyloctane has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography to study the behavior of branched alkanes.
Biology: Studied for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Used as a component in fuels and lubricants due to its high energy content and stability.
Mechanism of Action
As an alkane, 3,4-Dimethyloctane does not have specific molecular targets or pathways. Its effects are primarily physical, such as providing energy through combustion or acting as a solvent. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
- 2,3-Dimethyloctane
- 2,4-Dimethyloctane
- 3,5-Dimethyloctane
- 3,4-Dimethylheptane
Uniqueness: 3,4-Dimethyloctane is unique due to the specific positioning of its methyl groups on the third and fourth carbon atoms. This structural arrangement affects its physical and chemical properties, such as boiling point and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,4-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWGAMGBCGAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871245 | |
| Record name | 3,4-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15869-92-8 | |
| Record name | Octane, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges arose during the synthesis of 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, and how were they addressed?
A1: The research primarily focused on synthesizing 2-(3,5-dihydroxyphenyl)-3-methyloctane, with 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane being one of the related alkylresorcinols explored. The paper mentions that a key precursor for this compound and two others were successfully prepared []. This suggests that synthesizing the final product, 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, presented further challenges that were not fully addressed within the scope of this research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)



![3a,4,5,6a-Tetrahydro-6a-methylfuro[2,3-b]furan-2(3H)-one](/img/structure/B100256.png)

